molecular formula C17H24N4O3S B2915732 N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide CAS No. 2034352-93-5

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide

Cat. No.: B2915732
CAS No.: 2034352-93-5
M. Wt: 364.46
InChI Key: CKVUUAATGOEUSK-UHFFFAOYSA-N
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Description

N-[2-(3,5-Dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide is a synthetic acetamide derivative featuring a pyrazole core substituted with methyl and phenyl groups, coupled with a methanesulfonamido moiety.

Properties

IUPAC Name

N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-[methyl(methylsulfonyl)amino]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O3S/c1-13-17(15-8-6-5-7-9-15)14(2)21(19-13)11-10-18-16(22)12-20(3)25(4,23)24/h5-9H,10-12H2,1-4H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKVUUAATGOEUSK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CCNC(=O)CN(C)S(=O)(=O)C)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide typically involves multiple steps, starting with the formation of the pyrazole ring The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone The phenyl group is then introduced via a Friedel-Crafts acylation reaction

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Methanesulfonyl chloride in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a sulfone derivative, while reduction could produce a secondary amine.

Scientific Research Applications

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Structural Comparison

Key Structural Features and Analogues

A comparative analysis of structurally related compounds reveals distinct functional group substitutions that influence physicochemical and biological properties:

Compound Name Core Structure Substituents Molecular Weight Key Functional Groups
Target Compound Pyrazole-ethylacetamide 3,5-Dimethyl-4-phenylpyrazole; N-methylmethanesulfonamido ~393.5 g/mol (estimated) Sulfonamido, pyrazole
2-(3,4-Dimethoxyphenyl)-N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]acetamide Pyrazole-ethylacetamide 3,4-Dimethoxyphenyl 393.5 g/mol Methoxy, pyrazole
N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-2-(4-nitrophenyl)acetamide Pyrazole-acetamide 4-Nitrophenyl; 1,5-dimethylpyrazole 366.4 g/mol Nitro, pyrazole
2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide Pyrazole-acetamide 3,4-Dichlorophenyl 405.3 g/mol Chloro, pyrazole

Key Observations :

  • The target compound’s sulfonamido group distinguishes it from analogues with nitro (electron-withdrawing) or methoxy (electron-donating) substituents .
  • The pyrazole ring is a common feature, but substitutions at the 3,5-positions (methyl) and 4-position (phenyl) modulate steric and electronic effects.

Physical and Crystallographic Properties

Crystal structure analyses (e.g., ) reveal that substituents influence molecular packing and hydrogen-bonding networks:

  • Nitro Groups : Form strong intermolecular N–H···O and C–H···O interactions, creating extended 2D networks .
  • Sulfonamido Groups : Likely participate in hydrogen bonding via sulfonyl oxygen atoms, enhancing crystalline stability.

Biological Activity

N-[2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide is a synthetic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article will explore the compound's structure, synthesis, and biological activities, supported by relevant data tables and findings from various studies.

Compound Overview

Chemical Structure:
The compound features a pyrazole ring with methyl and phenyl substitutions, linked through an ethyl chain to a methanesulfonamide group. This unique structure may contribute to its diverse biological properties.

Property Details
IUPAC Name N-[2-(3,5-dimethyl-4-phenylpyrazol-1-yl)ethyl]-2-(N-methylmethanesulfonamido)acetamide
Molecular Formula C19H24N4O3S
Molecular Weight 372.48 g/mol

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The process often begins with the formation of the pyrazole ring followed by the introduction of substituents and functional groups.

  • Formation of Pyrazole Ring:
    • The initial step generally involves the reaction of hydrazine with a diketone or similar precursor.
  • Substitution Reactions:
    • Methyl and phenyl groups are introduced at specific positions on the pyrazole ring.
  • Linkage Formation:
    • An ethyl linker is created via alkylation methods, followed by amidation with methanesulfonamide to yield the final product.

Biological Activities

Research indicates that this compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of pyrazole derivatives. For instance, compounds similar to this compound have demonstrated significant activity against both Gram-positive and Gram-negative bacteria as well as fungi .

Anti-inflammatory Properties

The compound's structure suggests potential interactions with inflammatory pathways. Pyrazole derivatives are known for their ability to inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) .

Cytotoxic Effects

Recent studies have evaluated the cytotoxic effects of related compounds on cancer cell lines. For example, a derivative showed an IC50 value of 5.13 µM against C6 cancer cells, outperforming standard chemotherapeutics like 5-FU . This suggests that this compound may also possess significant anticancer properties.

Study 1: Antimicrobial Assessment

A study conducted on various pyrazole derivatives demonstrated that compounds containing similar structural motifs exhibited strong antimicrobial activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.

Study 2: Anti-inflammatory Mechanism

Docking studies revealed that derivatives could effectively bind to COX enzymes, suggesting a mechanism for their anti-inflammatory effects. These findings were supported by in vitro assays showing reduced prostaglandin levels in treated cell cultures .

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